molecular formula C12H17NO3 B11086622 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-methylpropan-1-ol

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-methylpropan-1-ol

Cat. No.: B11086622
M. Wt: 223.27 g/mol
InChI Key: RKPIURLONHNWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol is an organic compound that features a benzodioxole moiety linked to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol typically involves the reaction of 1,3-benzodioxole with an appropriate amine and alcohol under controlled conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction, where the benzodioxole moiety is introduced to the amino alcohol structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler alcohols or amines.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with specific binding sites, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol is unique due to its specific combination of the benzodioxole moiety with an amino alcohol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol

InChI

InChI=1S/C12H17NO3/c1-12(2,7-14)13-6-9-3-4-10-11(5-9)16-8-15-10/h3-5,13-14H,6-8H2,1-2H3

InChI Key

RKPIURLONHNWJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.